N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride
Description
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). APE1 overexpression in cancers, particularly gliomas, correlates with therapeutic resistance to alkylating agents and radiation . This compound features a benzothiazole core fused to a tetrahydrothienopyridine scaffold, substituted with a benzyl group at position 6 and a 3,4-dimethylbenzamide moiety. Its hydrochloride salt enhances solubility for preclinical evaluation. The compound’s design aims to disrupt APE1-mediated repair pathways, thereby sensitizing cancer cells to DNA-damaging therapies .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3OS2.ClH/c1-19-12-13-22(16-20(19)2)28(34)32-30-27(29-31-24-10-6-7-11-25(24)35-29)23-14-15-33(18-26(23)36-30)17-21-8-4-3-5-9-21;/h3-13,16H,14-15,17-18H2,1-2H3,(H,32,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQGLZKAUKBVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives have been shown to inhibit the growth of mycobacterium tuberculosis. The compound’s interaction with its targets likely results in the inhibition of essential biochemical processes, leading to the death of the bacteria.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a combination of thieno[2,3-c]pyridine and benzo[d]thiazole moieties. Such structural diversity contributes to its varied biological activities, making it a subject of interest for researchers exploring therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 681.3 g/mol. Its structure allows for various chemical interactions that are pivotal in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C34H37ClN4O3S3 |
| Molecular Weight | 681.3 g/mol |
| CAS Number | 1216424-65-5 |
The biological activity of this compound primarily involves its interaction with cellular targets such as enzymes and receptors. Notably, it has been identified as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), which plays a crucial role in DNA repair mechanisms. The inhibition of APE1 can potentiate the effects of alkylating agents like methylmethane sulfonate and temozolomide in cancer cells, leading to increased cytotoxicity and accumulation of DNA damage sites .
Biological Evaluation
Research has shown that this compound exhibits low micromolar activity against APE1 and demonstrates potent effects in cellular assays. In HeLa cell extracts, it enhances the cytotoxicity of alkylating agents and leads to hyper-accumulation of apurinic sites when cells are treated with these agents .
Case Studies
- Inhibition Studies : In a study focusing on structure-activity relationships (SAR), analogs of this compound were synthesized and evaluated for their inhibitory effects on APE1. The results indicated that modifications to the thieno[2,3-c]pyridine structure could significantly enhance inhibitory potency against APE1 .
- Cytotoxicity Assays : Further investigations revealed that this compound not only inhibits APE1 but also affects other cellular processes involved in apoptosis and cell cycle regulation. The enhanced cytotoxicity observed in combination treatments suggests potential applications in cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed in animal models. Following intraperitoneal administration at a dose of 30 mg/kg body weight in mice, the compound demonstrated favorable absorption and distribution characteristics within plasma and brain tissues .
Scientific Research Applications
Cancer Therapy
Research indicates that this compound exhibits significant activity against various cancer cell lines. It has been shown to potentiate the cytotoxic effects of alkylating agents such as methylmethane sulfonate and temozolomide. This is particularly relevant in the context of treating cancers that are resistant to conventional therapies.
Case Study: APE1 Inhibition
A study highlighted the compound's role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair mechanisms. The compound demonstrated low micromolar activity against purified APE1 and showed efficacy in cellular assays using HeLa cells. The inhibition of APE1 leads to an accumulation of DNA damage, which can enhance the effectiveness of chemotherapy agents .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells. This is particularly important in cancer biology, where oxidative stress can influence tumor progression and response to treatment.
Neuroprotective Effects
Preliminary studies have suggested that related compounds within this chemical class may possess neuroprotective effects. This could open avenues for research into treatments for neurodegenerative diseases, although specific studies on this compound are still limited.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzamide and thieno[2,3-c]pyridine moieties can significantly influence its efficacy and selectivity as an inhibitor of APE1 and other targets.
Table: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Benzamide Substituent | Increased inhibition of APE1 |
| Thieno[2,3-c]pyridine | Enhanced cellular uptake |
| Dimethyl Group | Improved solubility |
Comparison with Similar Compounds
Key Observations:
The 3,4-dimethylbenzamide substituent introduces steric bulk and electron-donating methyl groups, which could modulate binding affinity to APE1’s active site compared to simpler acetamide or fluorobenzamide groups .
Biological Activity :
- Compound 3 exhibits strong APE1 inhibition (IC₅₀ = 3.2 µM) and enhances the cytotoxicity of alkylating agents like temozolomide in HeLa cells . The target compound’s efficacy in similar assays remains to be validated.
Pharmacokinetics :
- Compound 3 demonstrates favorable plasma and brain exposure in mice (AUC = 4,500 and 3,200 h·ng/mL, respectively), suggesting that the target compound’s benzyl group might further optimize tissue distribution .
Mechanism and Therapeutic Context
- APE1 Inhibition : Both the target compound and Compound 3 inhibit APE1’s endonuclease activity, which is elevated in high-grade gliomas (3.5-fold higher than in low-grade tumors) . Suppressing APE1 sensitizes glioma cells to alkylating agents, a strategy aligned with overcoming resistance observed in clinical settings .
- Synergy with Alkylating Agents : Compound 3 enhances temozolomide’s cytotoxicity by 2–3-fold in vitro . The target compound’s structural refinements may amplify this synergy, particularly in APE1-overexpressing tumors.
Research Findings and Implications
- Preclinical Data Gaps : While the target compound’s exact APE1 IC₅₀ and pharmacokinetic parameters are unreported, its structural lineage to Compound 3 suggests comparable or improved activity.
- The benzyl substitution could address the challenge of achieving sufficient brain exposure for glioma therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for constructing the benzothiazole-tetrahydrothienopyridine scaffold in this compound?
- Answer : The synthesis often involves multi-step reactions, including cyclization of thienopyridine precursors and coupling with benzothiazole derivatives. For example, substituted tetrahydrothieno[2,3-c]pyridines can be synthesized via reductive amination or cyclocondensation reactions, followed by Suzuki-Miyaura coupling or nucleophilic substitution to introduce the benzothiazole moiety. Characterization typically employs -NMR, -NMR, and LC-MS to verify structural integrity .
Q. How is the purity and stability of this compound validated in preclinical studies?
- Answer : Purity is assessed using HPLC with UV detection (≥95% purity threshold). Stability studies under varying pH, temperature, and light conditions are conducted via accelerated degradation assays. Solid-state stability is monitored using differential scanning calorimetry (DSC) and X-ray diffraction (XRPD) to detect polymorphic changes .
Q. What in vitro assays are used to evaluate its biological activity as an APE1 inhibitor?
- Answer : APE1 endonuclease activity is measured using fluorescent oligonucleotide cleavage assays. Cellular assays include HeLa cell lysate models to quantify inhibition of AP-site repair. Co-treatment with alkylating agents (e.g., methyl methanesulfonate, MMS) evaluates chemosensitization effects via cell viability assays (MTT or CellTiter-Glo) .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) guide the optimization of this compound for enhanced blood-brain barrier (BBB) penetration?
- Answer : Key modifications include reducing polar surface area (e.g., substituting benzyl groups for isopropyl) and introducing lipophilic substituents. In vivo pharmacokinetic studies in mice, measuring plasma-to-brain concentration ratios, are critical. Computational models (e.g., PAMPA-BBB or MDCK permeability assays) predict BBB penetration .
Q. What experimental strategies resolve contradictions in chemosensitization data when combining this compound with platinum-based agents (e.g., cisplatin)?
- Answer : Discrepancies may arise from differences in DNA damage repair pathways. While APE1 inhibition enhances alkylating agent efficacy (e.g., MMS), cisplatin relies on NER pathways. Experimental validation includes:
- Comparing repair kinetics via comet assays.
- Genetic knockout models (e.g., APE1-deficient cells) to isolate pathway contributions.
- Dose-response studies to identify synergistic vs. antagonistic effects .
Q. What methodologies are used to assess off-target effects in kinase or epigenetic regulator pathways?
- Answer : High-throughput kinase profiling (e.g., KINOMEscan) and epigenetic enzyme panels (e.g., HDACs, DNMTs) screen for off-target activity. Follow-up studies include thermal shift assays (TSA) to confirm binding and CRISPR-Cas9-mediated gene silencing to validate functional impacts .
Q. How can computational modeling improve understanding of APE1-compound interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
